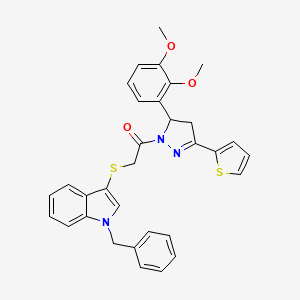

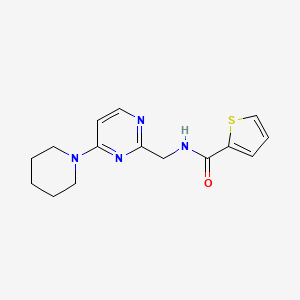

![molecular formula C16H13NO2S B2823591 Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate CAS No. 325987-53-9](/img/structure/B2823591.png)

Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

In a study, a derivative of benzamide containing benzothiazole structure, which is similar to Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate, has been synthesized . The synthesis process was carried out in light of the anticancer properties of histone deacetylase inhibitors .Molecular Structure Analysis

The molecular structure of this compound is complex. A related compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2), has a monoclinic crystal structure with a P 2 1 /n space group .Scientific Research Applications

Synthetic Chemistry Applications

Benzo[d]thiazoles serve as crucial intermediates in synthetic and medicinal chemistry, offering a pathway for developing compounds with diverse biological activities. Durcik et al. (2020) describe an efficient synthesis method for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives act as versatile building blocks in drug discovery, allowing for extensive exploration of chemical space around the molecule when seeking ligands for specific targets (Durcik et al., 2020).

Anticancer and Antimicrobial Agents

A significant portion of research on benzo[d]thiazole derivatives focuses on their potential as anticancer and antimicrobial agents. Havrylyuk et al. (2010) conducted antitumor screenings for novel 4-thiazolidinones containing benzothiazole moiety, identifying compounds with activity against a variety of cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010). Additionally, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, showing good antimicrobial activity against bacterial strains causing infections in various parts of the body (Mishra et al., 2019).

Environmental Science Research

The environmental persistence and effects of benzothiazole derivatives, particularly as degradation products of fungicides in wastewater, have been studied. Reemtsma et al. (1995) investigated the microbial transformations and biological effects of fungicide-derived benzothiazoles in industrial wastewater, highlighting the challenge of incomplete removal by biological wastewater treatment processes and potential aquatic toxicity (Reemtsma et al., 1995).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, pain, microbial infections, and cancer .

Mode of Action

For instance, some thiazole derivatives inhibit enzymes, thereby reducing the production of certain molecules or signaling pathways .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, pain, microbial infections, and cancer .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

Thiazole derivatives have been found to have a variety of effects, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

properties

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-11-6-8-12(9-7-11)16(18)19-10-15-17-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSNGAZQSCISKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

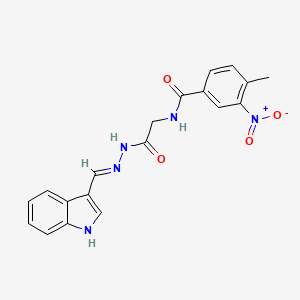

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2823516.png)

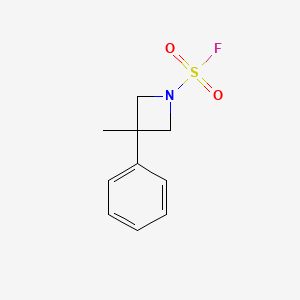

![7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2823517.png)

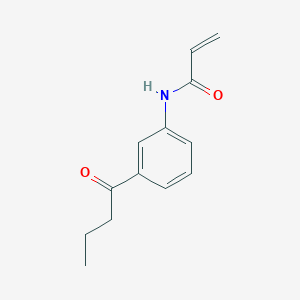

![3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride](/img/structure/B2823518.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2823524.png)

![6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2823529.png)

![5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2823530.png)